REACTION_CXSMILES
|
[C:1]([NH:5][NH2:6])([CH3:4])([CH3:3])[CH3:2].C[O-].[Na+].C(O[CH:13]=[C:14]([C:17]#[N:18])[C:15]#[N:16])C>C(O)C>[C:1]([N:5]1[C:17]([NH2:18])=[C:14]([C:15]#[N:16])[CH:13]=[N:6]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)NN
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Name
|
sodium methoxide
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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42 g
|
Type
|
reactant
|
Smiles
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C(C)OC=C(C#N)C#N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
EXTRACTION
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Details
|
The residue was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |